molecular formula C13H21N3 B13879004 4-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzene-1,4-diamine

4-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzene-1,4-diamine

Katalognummer: B13879004
Molekulargewicht: 219.33 g/mol
InChI-Schlüssel: QILIVLSPLORNIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzene-1,4-diamine is an organic compound that features a benzene ring substituted with a diamine group and a pyrrolidine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzene-1,4-diamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to drive the reaction efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

4-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzene-1,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro compounds, while reduction may produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

4-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzene-1,4-diamine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzene-1,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzene-1,4-diamine is unique due to its specific combination of a pyrrolidine moiety and a benzene ring with diamine substitution. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

Molekularformel

C13H21N3

Molekulargewicht

219.33 g/mol

IUPAC-Name

4-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzene-1,4-diamine

InChI

InChI=1S/C13H21N3/c1-16-10-2-3-13(16)8-9-15-12-6-4-11(14)5-7-12/h4-7,13,15H,2-3,8-10,14H2,1H3

InChI-Schlüssel

QILIVLSPLORNIQ-UHFFFAOYSA-N

Kanonische SMILES

CN1CCCC1CCNC2=CC=C(C=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.